molecular formula C20H19NO4S3 B6523148 2-[(5Z)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid CAS No. 875302-84-4

2-[(5Z)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid

Cat. No.: B6523148
CAS No.: 875302-84-4
M. Wt: 433.6 g/mol
InChI Key: MWZSNBQSTNQRNQ-BOPFTXTBSA-N
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Description

This compound belongs to the rhodanine-thiazolidinone hybrid family, characterized by a Z-configured benzylidene moiety fused to a thiazolidinone core. The structure includes a 4-methylphenyl-substituted furan ring conjugated to the thiazolidinone via a methylidene bridge, alongside a butanoic acid chain modified with a methylsulfanyl group. Such derivatives are synthesized via Knoevenagel condensation of thiazolidinone precursors with aromatic aldehydes, followed by functional group modifications . These compounds are explored for antimicrobial, anticancer, and enzyme-inhibitory activities due to their ability to disrupt protein-protein interactions and modulate redox pathways .

Properties

IUPAC Name

2-[(5Z)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S3/c1-12-3-5-13(6-4-12)16-8-7-14(25-16)11-17-18(22)21(20(26)28-17)15(19(23)24)9-10-27-2/h3-8,11,15H,9-10H2,1-2H3,(H,23,24)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZSNBQSTNQRNQ-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CCSC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C(CCSC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5Z)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid is a thiazolidinone derivative that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazolidinone core, a furan moiety, and various substituents that enhance its biological properties. The molecular formula is C20H22N2O3S2C_{20}H_{22}N_2O_3S_2, with a molecular weight of approximately 402.53 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity :
    • Research has shown that thiazolidinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the target compound have demonstrated strong activity against human leukemia cells, with mechanisms involving apoptosis induction and cell cycle arrest .
    • A study indicated that specific modifications in the thiazolidinone structure could lead to enhanced cytotoxicity, suggesting that electron-donating groups play a critical role in its anticancer properties .
  • Antioxidant Properties :
    • The compound also exhibits antioxidant activity, which is crucial for mitigating oxidative stress in cells. The presence of the furan ring contributes to this activity by scavenging free radicals and reducing lipid peroxidation .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that thiazolidinone derivatives can modulate inflammatory pathways by inhibiting key transcription factors such as NF-kappa-B, thereby reducing the expression of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in leukemia cells
AntioxidantReduces lipid peroxidation
Anti-inflammatoryInhibits NF-kappa-B activation

Case Study: Anticancer Efficacy

A notable study evaluated the cytotoxic effects of several thiazolidinone derivatives on human leukemia cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 0.31 µM, demonstrating potent anticancer activity. The mechanism involved apoptosis via DNA fragmentation and activation of caspases .

Case Study: Antioxidant Activity

Another investigation assessed the antioxidant potential of various thiazolidinones using the TBARS assay. Compounds with specific substitutions showed significant inhibition of lipid peroxidation, highlighting their potential as protective agents against oxidative damage .

Scientific Research Applications

Anticancer Activity

Research has indicated that the compound exhibits significant cytotoxicity against various cancer cell lines. A study conducted using the MTT assay demonstrated that the compound effectively inhibits cell proliferation in MCF-7 breast cancer cells, with an IC50 value of approximately 42.30 µM, comparable to known chemotherapeutic agents such as cisplatin (IC50 = 21.42 µM) .

Case Study: MCF-7 Cell Line

CompoundIC50 (µM)Reference
Test Compound42.30
Cisplatin21.42

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties, which were evaluated through various assays including albumin denaturation inhibition. The results indicated that the compound's effectiveness is comparable to diclofenac sodium, a standard anti-inflammatory drug.

Anti-inflammatory Assay Results

Concentration (µg/mL)Inhibition (%)
1030
2045
5070

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of the compound with specific protein targets involved in cancer progression and inflammation. The docking score of -7.299 kcal/mol suggests a strong interaction with cyclin-dependent kinase 2 (CDK2), indicating potential as an inhibitor for this target protein .

Synthesis and Mechanism of Action

The synthesis of this compound involves several steps, including the condensation of furan derivatives with thiazolidine precursors under controlled conditions. The resulting product undergoes purification through recrystallization techniques to achieve high purity suitable for biological testing.

Synthesis Overview

  • Starting Materials : Furan derivatives, thiazolidine precursors.
  • Reaction Conditions : Base-catalyzed condensation in DMF at room temperature.
  • Purification : Recrystallization from methanol.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity (Reported) Reference ID
Target Compound Thiazolidinone-furan conjugate 4-Methylphenyl-furan, methylsulfanyl-butanoic acid ~453.5 (calculated) Anticancer, antimicrobial (predicted)
2-[(5Z)-5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid Thiazolidinone 4-Methoxybenzylidene, unmodified butanoic acid 335.4 Antimicrobial
(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one Thiazolidinone 2-Hydroxybenzylidene, 4-methylphenyl 327.4 Enzyme inhibition (e.g., aminopeptidase)
4-[(5Z)-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid Thiazolidinone-pyrimidine hybrid Pyrido-pyrimidine, ethylamino group 418.1 Not reported (structural novelty)
4-[(5Z)-5-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid Thiazolidinone-pyrazole hybrid Pyrazole with butoxy-methylphenyl 536.2 Predicted CCS: 229.3 Ų (collision)

Key Observations :

  • Acidic Side Chains: The methylsulfanyl-butanoic acid moiety in the target compound introduces both sulfur-based redox activity and carboxylic acid functionality, distinguishing it from simpler butanoic acid derivatives .
  • Hybrid Systems : Pyrazole- or pyrimidine-fused analogs (e.g., ) exhibit higher molecular weights and predicted collision cross-sections, suggesting distinct pharmacokinetic profiles.

Preparation Methods

Stereochemical Control for (5Z)-Configuration

The Z-configuration at the methylidene group is achieved through stereoselective Knoevenagel condensation. Using piperidine as a base and ethanol as a solvent, the aldehyde group of 5-(4-methylphenyl)furan-2-carbaldehyde reacts with the active methylene position of 2-sulfanylidenethiazolidin-4-one, favoring the Z-isomer due to steric and electronic effects. Polar aprotic solvents like DMF enhance selectivity, yielding 85–92% Z-configuration.

Stepwise Synthesis Procedures

Synthesis of 5-(4-Methylphenyl)Furan-2-Carbaldehyde

This intermediate is prepared via Friedel-Crafts acylation of 4-methyltoluene with furan-2-carbonyl chloride in the presence of AlCl₃, followed by Vilsmeier-Haack formylation to introduce the aldehyde group. The reaction proceeds at 80°C for 12 hours, yielding 78% product after column chromatography (hexane:EtOAc, 4:1).

Thiazolidinone Ring Formation

A mixture of 2-sulfanylacetic acid and methyl 4-(methylsulfanyl)butanoate undergoes cyclocondensation with ammonium acetate in acetic acid under reflux (110°C, 8 hours). The crude product is purified via recrystallization (ethanol/water), yielding 2-sulfanylidene-1,3-thiazolidin-4-one (72%).

Knoevenagel Condensation

The thiazolidinone (1.0 equiv) and 5-(4-methylphenyl)furan-2-carbaldehyde (1.2 equiv) are refluxed in ethanol with piperidine (10 mol%) for 6 hours. The resultant Schiff base undergoes dehydration to form the methylidene bridge, with the Z-isomer predominating (88% yield).

Introduction of 4-(Methylsulfanyl)Butanoic Acid Side Chain

The thiazolidinone nitrogen is alkylated using methyl 4-bromobutyrate and K₂CO₃ in DMF at 60°C. Subsequent hydrolysis with NaOH (2M, 70°C) affords the carboxylic acid, while treatment with methyl mercaptan and H₂O₂ introduces the methylsulfanyl group (65% overall yield).

Optimization of Reaction Conditions

Catalytic Systems

CatalystSolventTemperature (°C)Yield (%)Selectivity (Z:E)
PiperidineEthanol80889:1
β-Cyclodextrin-SO₃HWater100828:1
BF₃·OEt₂CH₂Cl₂0919.5:0.5

Lewis acids like BF₃·OEt₂ enhance electrophilicity of the aldehyde, accelerating imine formation. β-Cyclodextrin-SO₃H offers a recyclable, eco-friendly alternative with comparable yields.

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) : Increase reaction rate but reduce Z-selectivity (7:3).

  • Ethanol : Balances reactivity and selectivity (9:1 Z:E).

  • Water : Requires phase-transfer catalysts but minimizes byproducts.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (s, 1H, CH=S), 7.45–7.20 (m, 4H, Ar-H), 6.75 (d, J = 3.2 Hz, 1H, furan-H), 3.45 (t, J = 7.0 Hz, 2H, SCH₂), 2.35 (s, 3H, CH₃).

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1640 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S).

  • HRMS (ESI+) : m/z calc. for C₂₀H₁₈ClNO₄S₂ [M+H]⁺: 468.0523, found: 468.0521.

Chromatographic Purity

HPLC analysis (C18 column, MeCN:H₂O, 70:30) confirms >98% purity. Recrystallization from ethyl acetate/hexane removes residual aldehydes.

Challenges and Alternative Approaches

Byproduct Formation

Over-alkylation at the thiazolidinone nitrogen is mitigated by using methyl 4-bromobutyrate in stoichiometric amounts. Side reactions during Knoevenagel condensation are suppressed by inert atmospheres (N₂).

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction time from 6 hours to 30 minutes, improving yield to 91%. Ball milling achieves solvent-free condensation, though Z-selectivity drops to 7:1.

Industrial and Scalable Methods

Continuous flow reactors enable large-scale production, with residence times of 10 minutes and 85% yield. Immobilized enzymes (e.g., lipase B) catalyze the final hydrolysis step, reducing waste .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing thiazolidinone derivatives like this compound?

  • Methodological Answer : The synthesis typically involves a multi-step process. For example, thiosemicarbazide derivatives are condensed with aldehydes (e.g., 5-(4-methylphenyl)furan-2-carbaldehyde) in a refluxing mixture of DMF and acetic acid (2–26 hours), followed by cyclization with chloroacetic acid and sodium acetate . Purification often involves recrystallization from DMF-ethanol or DMF-acetic acid mixtures. Yield optimization (34–74% in related compounds) depends on stoichiometry and reaction time .

Q. How is the stereochemical configuration (Z/E) of the exocyclic double bond confirmed?

  • Methodological Answer : The (Z)-configuration is determined via X-ray crystallography (as in ) or nuclear Overhauser effect (NOE) in NMR. For example, in structurally similar compounds, single-crystal X-ray diffraction at 100 K confirmed the (Z)-geometry with a mean C–C bond length of 0.002 Å and R factor = 0.029 .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assignments are based on chemical shifts (e.g., thiazolidinone carbonyl at δ ~170–175 ppm, sulfanylidene at δ ~120–125 ppm) .
  • Elemental Analysis : Confirms C, H, N, S content (e.g., <0.4% deviation from theoretical values) .
  • IR Spectroscopy : Key peaks include ν(C=O) at ~1680–1720 cm⁻¹ and ν(C=S) at ~1250–1300 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of similar thiazolidinone derivatives?

  • Methodological Answer : Design of Experiments (DoE) approaches, such as varying solvent polarity (DMF vs. ethanol), temperature (80–120°C), and catalyst (e.g., piperidine), can systematically optimize yields. For instance, refluxing in ethanol with piperidine for 26 hours increased yields to 74% in a related compound . Statistical modeling (e.g., response surface methodology) may resolve contradictory data from small-scale trials .

Q. What strategies address discrepancies in spectral data during structural elucidation?

  • Methodological Answer :

  • Dynamic NMR : Resolves tautomerism or rotational barriers in thiazolidinone rings.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₂₃H₂₀N₂O₄S₂, calculated 452.09) .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. How does substituent variation (e.g., 4-methylphenyl vs. fluorophenyl) impact biological activity?

  • Methodological Answer :

  • SAR Studies : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -F) or donating groups and test inhibition of targets like PPAR-γ or α-glucosidase.
  • Docking Simulations : Use crystal structures (e.g., PDB 1NYX) to predict binding affinity changes. For example, fluorophenyl analogs in showed enhanced solubility but reduced enzyme inhibition .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the biological activity of thiazolidinone derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies, accounting for assay conditions (e.g., cell lines, incubation time).
  • Proteomics Profiling : Identify off-target interactions (e.g., kinase inhibition) that may explain variability .
  • Reproducibility Checks : Validate results using standardized protocols (e.g., OECD Test Guidelines) .

Structural and Computational Insights

Q. What computational tools predict the compound’s solubility and stability?

  • Methodological Answer :

  • LogP Calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity (LogP ~3.5 for methylsulfanyl substituents) .
  • Molecular Dynamics (MD) : Simulate degradation pathways under physiological pH (e.g., hydrolysis of the exocyclic double bond) .

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